3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-28-19-10-9-15(11-20(19)29-4-2)17-13-30-22-21(17)25-14-26(23(22)27)12-16-7-5-6-8-18(16)24/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHEFKLQJKSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiviral properties. A study highlighted the efficacy of similar compounds against various viral strains, including HIV and other retroviruses. The mechanism often involves inhibition of viral reverse transcriptase and integrase enzymes, which are critical for viral replication .
Anticancer Properties
Thieno[3,2-d]pyrimidines have been explored for their anticancer activities. Compounds within this class have shown promise in inhibiting tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific derivatives have demonstrated activity against breast cancer and leukemia cell lines .
Antifungal Activity
The compound's antifungal potential has been noted in studies where similar thieno derivatives were synthesized and tested against pathogenic fungi. The results indicated a dose-dependent inhibition of fungal growth, suggesting a viable pathway for developing new antifungal agents .
Antimicrobial Effects
Beyond antifungal properties, some derivatives have also exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Case Study 1: Antiviral Efficacy Against HIV
A recent investigation into thieno[3,2-d]pyrimidine derivatives revealed that certain structural modifications significantly enhance their potency against HIV reverse transcriptase. The compound's ability to inhibit viral replication was quantified using IC50 values, with promising results indicating effective inhibition at low concentrations .
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of various thieno[3,2-d]pyrimidines on cancer cell lines. The results demonstrated that specific substitutions on the pyrimidine ring could lead to increased apoptosis rates in cancer cells compared to control groups .
Case Study 3: Antifungal Testing Protocols
A series of antifungal assays were conducted using modified thieno[3,2-d]pyrimidines against Candida species. The findings showed that compounds with electron-withdrawing groups exhibited enhanced antifungal activity, suggesting a structure-activity relationship that could guide future drug design .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacteria.
Comparison with Similar Compounds
Substituent Variations at Position 3
Position 3 substitutions modulate steric bulk and electronic interactions. Key analogs include:
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius may improve target binding compared to fluorine’s electronegativity .
- Methyl vs. Halogenated Benzyl : Methyl groups (e.g., in ) reduce steric hindrance, whereas halogenated benzyl groups (e.g., target compound) balance lipophilicity and specificity.
Substituent Variations at Position 7
Position 7 substitutions influence electronic properties and solubility. Notable examples:
Key Observations :
Core Modifications and Bioactivity
Modifications to the thieno-pyrimidinone core or adjacent positions impact bioactivity:
Key Observations :
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , classified under thieno[3,2-d]pyrimidin-4(3H)-ones, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article examines its biological activity based on diverse research findings and case studies.
- IUPAC Name : 3-[(2-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
- Molecular Formula : C23H21ClN2O3S
- Molecular Weight : 420.94 g/mol
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidin-4(3H)-ones exhibit significant antimycobacterial activity , particularly against Mycobacterium tuberculosis and Mycobacterium bovis . The mechanism involves the inhibition of cytochrome bd oxidase, disrupting the bacteria's energy metabolism .
Antitumor Activity
Studies have demonstrated that compounds similar to this compound show promising anticancer effects . For instance, related thieno[2,3-d]pyrimidine derivatives have been reported to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with varying IC50 values .
| Compound | Cell Line | IC50 (μg/mL) | Selectivity |
|---|---|---|---|
| Compound A | MCF-7 | 13.42 | High |
| Compound B | MDA-MB-231 | 28.89 | Moderate |
Anti-inflammatory Activity
Compounds in this class have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The structure-activity relationship (SAR) suggests that substituents like chloromethyl and electron-donating groups enhance anti-inflammatory efficacy .
Case Studies
- Antimycobacterial Study : A study highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives against M. tuberculosis, showing that modifications at specific positions on the scaffold significantly improved activity .
- Antitumor Screening : In vitro tests on various cancer cell lines indicated that certain derivatives of thieno[3,2-d]pyrimidine showed selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory properties.
Q & A
Basic: What synthetic methodologies are commonly used to prepare thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Answer:
The synthesis typically involves cyclocondensation reactions, halogenation, and nucleophilic substitution. For example:
- Cyclocondensation : React thiophene precursors with urea or thiourea derivatives under reflux conditions in acetic acid or ethanol to form the pyrimidinone core .
- Halogenation : Use phosphorus oxychloride (POCl₃) to convert hydroxyl or carbonyl groups to chlorinated derivatives, as seen in the preparation of 4-chloro intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes at 95°C) for chlorination or substitution steps, improving yields up to 99% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/DMF .
Basic: What spectroscopic techniques validate the structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Answer:
- IR spectroscopy : Identifies carbonyl (C=O, 1670–1720 cm⁻¹) and aromatic C–H stretches (3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., diethoxy phenyl protons at δ 1.24–1.27 ppm for CH₃ and 3.81 ppm for OCH₃) .
- Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 524.15 for a styryl-substituted derivative) .
Advanced: How do structural modifications at the 3- and 7-positions influence biological activity?
Answer:
- 3-position (chlorobenzyl group) : Enhances lipophilicity, improving membrane permeability. Substitutions with bulkier groups (e.g., dipentylamino) may reduce solubility but increase target affinity .
- 7-position (diethoxyphenyl group) : Electron-donating groups (e.g., OCH₃) improve π-π stacking with enzyme active sites, as shown in EGFR inhibition studies .
- Case study : Replacing 4-methoxyphenyl with 4-chlorophenyl at the 7-position increased anticancer activity by 30% in MCF-7 cells .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Answer:
- Standardized assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with fixed cell densities (e.g., 1×10⁴ cells/well) and incubation times (48–72 hours) to minimize variability .
- Substituent analysis : Compare IC₅₀ values across derivatives. For example, 4-chlorophenyl analogs show higher antiplasmodial activity (IC₅₀ = 0.8 μM) than methoxy-substituted derivatives (IC₅₀ = 2.5 μM) due to enhanced hydrophobic interactions .
- Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding poses to explain discrepancies, such as conflicting EGFR inhibition data .
Advanced: What in vitro models are suitable for evaluating antiplasmodial activity?
Answer:
- Plasmodium falciparum cultures : Maintain parasites in human erythrocytes (RPMI 1640 medium, 5% CO₂, 1% O₂) .
- Activity assessment : Measure parasite viability via SYBR Green fluorescence or hypoxanthine incorporation assays. For example, a derivative with a trichloromethyl group achieved 90% growth inhibition at 10 μM .
Basic: How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives purified post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate isomers .
- Recrystallization : Dissolve crude product in hot ethanol or DMF, then cool to 4°C for crystal formation .
Advanced: What strategies improve pharmacokinetic properties of these derivatives?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., carboxylates) at the 2-position .
- Metabolic stability : Replace labile esters (e.g., ethoxycarbonyl) with stable amides .
- Case study : Ethyl-to-methyl substitution at the 8-position reduced hepatic clearance by 50% in rat models .
Advanced: How can molecular docking guide the design of kinase inhibitors?
Answer:
- Target selection : Dock derivatives into EGFR (PDB ID: 1M17) or MCHR1 (PDB ID: 6QZH) active sites using Glide or GROMACS .
- Validation : Prioritize compounds with predicted binding energies < −8 kcal/mol and hydrogen bonds to key residues (e.g., Lys721 in EGFR) .
Basic: What substituents are linked to enhanced anticancer activity?
Answer:
- Electron-withdrawing groups : 4-Chlorophenyl or trifluoromethyl at the 7-position increase cytotoxicity (e.g., IC₅₀ = 1.2 μM in HCT-116 vs. 5.0 μM for unsubstituted analogs) .
- Bulkier groups : Styryl or benzylidene substituents improve topoisomerase II inhibition .
Advanced: How to address low reproducibility in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
